Afuresertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.

Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

Inhibition of Cancer Cell Growth

Afuresertib acts as a pan-AKT inhibitor, meaning it can block the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3). Studies have shown that Afuresertib effectively inhibits the proliferation of various cancer cell lines, including those derived from hematologic malignancies like T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) [1]. This suggests Afuresertib's potential as a therapeutic agent for these cancers.

[1] The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC - NCBI )

Overcoming Drug Resistance

Cancer cells can develop resistance to chemotherapy drugs. Preclinical research suggests that Afuresertib may be effective in overcoming this resistance. Studies have shown that Afuresertib can restore sensitivity to platinum-based chemotherapy drugs in ovarian cancer cells that have become resistant to these drugs [2]. This finding highlights the potential of Afuresertib as a combination therapy to enhance the efficacy of existing cancer treatments.

[2] Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed )

Afuresertib is a small molecule compound that functions as a potent and selective inhibitor of the AKT (also known as Protein Kinase B) signaling pathway, which is crucial for regulating various cellular processes such as metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has the chemical formula and is classified within the organic compounds known as amphetamines . Afuresertib is currently under investigation for its potential therapeutic applications in treating various types of cancer, particularly hematologic malignancies such as multiple myeloma and acute lymphoblastic leukemia .

Afuresertib acts as an ATP-competitive inhibitor of AKT. It binds to the ATP-binding pocket of AKT, preventing ATP (adenosine triphosphate) from binding. ATP is essential for AKT activation; by blocking ATP binding, Afuresertib inhibits AKT signaling, leading to the downregulation of cell proliferation and survival pathways in cancer cells [, ].

Afuresertib is currently under investigation, and its complete safety profile is still being established through clinical trials. Preclinical studies suggest gastrointestinal toxicities as potential side effects []. Detailed information on carcinogenicity, flammability, and reactivity is not publicly available.

- Formation of the Thiophene Ring: Utilizing thiophene derivatives to construct the core structure.

- Introduction of Functional Groups: Adding chloro and amine groups through halogenation and amination reactions.

- Final Coupling Reactions: Employing coupling reactions to attach phenyl groups and finalize the compound's structure.

These steps may involve various organic synthesis techniques including nucleophilic substitutions, cyclizations, and functional group interconversions.

Afuresertib exhibits significant biological activity against various cancer cell lines. In studies involving human esophageal cancer cells, it was found that increasing concentrations of afuresertib led to decreased cell viability and increased apoptosis rates . The compound has shown efficacy in inhibiting cell proliferation across multiple hematologic malignancy cell lines, with particularly high sensitivity observed in T-cell acute lymphoblastic leukemia and chronic lymphocytic leukemia . Its ability to induce apoptosis is mediated through the modulation of key apoptotic regulators and signaling pathways.

Afuresertib is primarily being investigated for its application in oncology, specifically targeting hematologic malignancies. Clinical trials have focused on its use as a single-agent therapy or in combination with other treatments for conditions such as multiple myeloma and acute lymphoblastic leukemia . Its mechanism of action makes it a candidate for overcoming drug resistance often seen in these cancers by effectively inhibiting the AKT signaling pathway.

Interaction studies have demonstrated that afuresertib can significantly alter cellular responses to other therapeutic agents. For example, when combined with standard chemotherapy agents, afuresertib may enhance their efficacy by sensitizing cancer cells through AKT inhibition. Furthermore, studies have indicated manageable side effects when administered at therapeutic doses, making it a viable candidate for combination therapies .

Several compounds share structural or functional similarities with afuresertib, particularly within the category of AKT inhibitors. Below is a comparison highlighting their uniqueness:

Afuresertib's unique profile lies in its reversible ATP-competitive nature and its ability to effectively inhibit all three isoforms of AKT while demonstrating favorable pharmacokinetics and safety profiles in clinical settings.

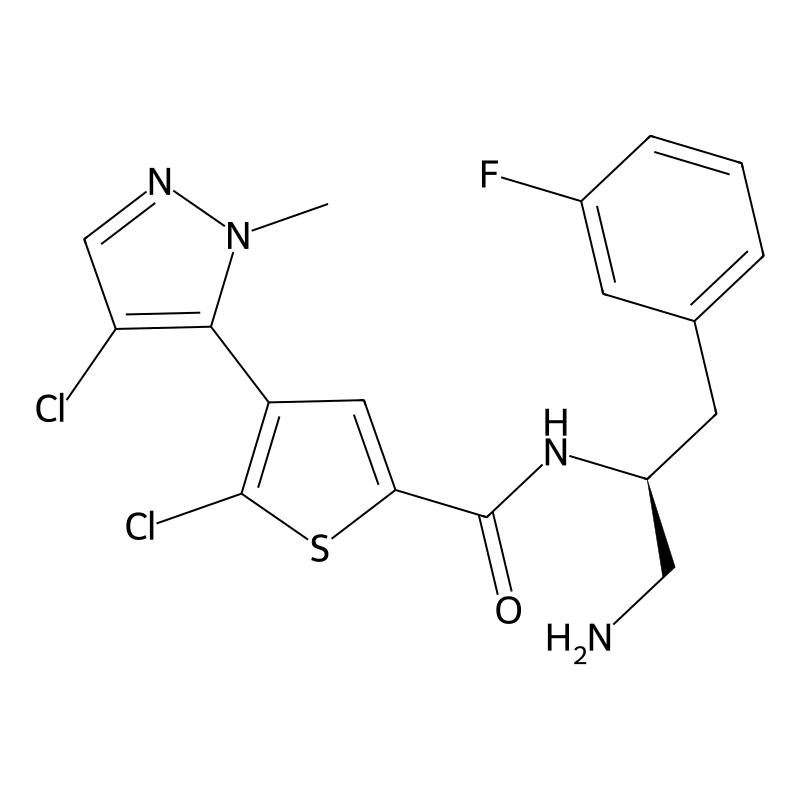

Afuresertib, systematically named N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, possesses the molecular formula C18H17Cl2FN4OS [1]. The compound represents a sophisticated heterocyclic structure featuring a thiophene-2-carboxamide core scaffold that has been strategically substituted to achieve potent protein kinase B inhibitory activity [13].

The molecular architecture of afuresertib incorporates several key structural elements that contribute to its biological activity [1]. The central thiophene ring system serves as the primary scaffold, bearing a carboxamide functional group at the 2-position that forms critical hydrogen bonding interactions with the target protein [13]. The 5-position of the thiophene ring carries a chlorine substituent, while the 4-position features a complex pyrazole substituent specifically a 4-chloro-2-methylpyrazol-3-yl group [1] [2].

The carboxamide nitrogen is connected to a chiral amino acid derivative containing a (2S)-1-amino-3-(3-fluorophenyl)propan-2-yl moiety [1] [4]. This portion of the molecule introduces both stereochemical complexity and a fluorinated aromatic system that enhances binding affinity and selectivity [13]. The presence of the fluorine atom on the phenyl ring at the meta position contributes to the compound's pharmacological properties through electronic effects and metabolic stability [1].

The Simplified Molecular-Input Line-Entry System representation of afuresertib is CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC@@HCN)Cl, which clearly delineates the stereochemical configuration at the chiral center [1] [4]. The International Chemical Identifier string provides additional structural detail: InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 [1] [4].

Physicochemical Properties

Molecular Weight and Solubility

Afuresertib exhibits a molecular weight of 427.32 grams per mole, which places it within the optimal range for oral bioavailability according to Lipinski's rule of five [1] [3] [5]. The compound's monoisotopic mass has been calculated as 426.048416 atomic mass units, providing precise mass spectral identification capabilities [2].

The solubility profile of afuresertib demonstrates significant polarity-dependent variation [3] [5]. In aqueous media, the compound exhibits extremely limited solubility, with water solubility reported as insoluble at 8.1 × 10⁻⁴ grams per liter at 25 degrees Celsius [3]. This poor aqueous solubility represents a typical characteristic of lipophilic pharmaceutical compounds and necessitates careful formulation strategies for therapeutic applications.

In contrast to its poor water solubility, afuresertib demonstrates excellent solubility in organic solvents [5] [8]. The compound achieves solubility of 85 milligrams per milliliter (equivalent to 198.91 millimolar) in both dimethyl sulfoxide and ethanol at 25 degrees Celsius [5] [8]. This high organic solvent solubility facilitates laboratory handling and in vitro experimental procedures while also suggesting potential for lipid-based formulation approaches.

The calculated density of afuresertib has been determined as 1.49 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 torr, indicating a relatively high molecular density consistent with the presence of multiple halogen atoms and aromatic ring systems [3].

LogP and Bioavailability Parameters

While specific logarithmic partition coefficient values for afuresertib have not been extensively reported in the literature, the compound demonstrates favorable bioavailability characteristics based on clinical pharmacokinetic studies [9]. The oral bioavailability of afuresertib has been characterized as high, with pharmacokinetic parameters showing dose-proportional exposure across the therapeutic range [9].

Clinical studies have revealed that afuresertib exhibits a prolonged effective half-life of approximately 1.7 days (40.8 hours), which supports once-daily dosing regimens [9]. The compound demonstrates low plasma clearance, contributing to its sustained pharmacological activity [9] [26]. Accumulation ratios following repeated dosing indicate predictable pharmacokinetic behavior without unexpected drug accumulation [9].

The bioavailability radar analysis principles suggest that afuresertib likely possesses lipophilicity values within the optimal range for oral absorption, given its demonstrated clinical efficacy following oral administration [9]. The compound's molecular weight of 427.32 grams per mole falls within the preferred range for good bioavailability, while the topological polar surface area appears suitable for membrane permeation [1] [3].

pKa Values and Ionization States

Specific pKa values for afuresertib have not been comprehensively reported in the available literature, representing a gap in the physicochemical characterization of this compound. However, structural analysis suggests the presence of ionizable functional groups that would influence the compound's behavior at physiological pH conditions [14].

The primary amine group present in the (2S)-1-amino-3-(3-fluorophenyl)propan-2-yl portion of the molecule would be expected to exhibit basic properties with a pKa value likely in the range of 9-10, typical for aliphatic primary amines [14]. At physiological pH (7.4), this group would predominantly exist in the protonated, cationic form, potentially influencing the compound's membrane permeability and tissue distribution characteristics.

The carboxamide functionality, while generally not ionizable under physiological conditions, may participate in tautomeric equilibria that could subtly influence the compound's electronic properties and binding interactions [11]. The electron-withdrawing effects of the chlorine and fluorine substituents would be expected to influence the electronic distribution throughout the molecule, potentially affecting any ionization equilibria.

Structural Analogs and Derivative Compounds

Afuresertib belongs to a family of thiophenecarboxamide-based protein kinase B inhibitors that have emerged from systematic medicinal chemistry optimization programs [13]. The most closely related structural analog is uprosertib (GSK2141795), which represents a bioisosteric replacement of the thiophene core with a furan ring system [13] [17].

Uprosertib demonstrates remarkably similar potency to afuresertib, with a Ki value of 0.066 nanomolar against protein kinase B isoform 1 compared to afuresertib's Ki value of 0.08 nanomolar [13] [17]. This close potency correlation validates the bioisosteric relationship between thiophene and furan ring systems in this particular molecular context [13]. However, uprosertib exhibits greater off-target kinase inhibition compared to afuresertib, highlighting the subtle but important differences introduced by the heteroatom substitution [13].

Another significant structural analog is DC120, which features a thiazole-5-carboxamide core in place of the thiophene-2-carboxamide scaffold of afuresertib [13]. The thiazole analog maintains the overall molecular architecture while introducing an additional nitrogen atom into the heterocyclic core, potentially altering hydrogen bonding patterns and electronic properties [13]. DC120 has demonstrated antiproliferative activity against cancer cell lines through similar mechanisms to afuresertib [13].

The phenylpyrazole-based inhibitors AT7867 and AT13148 represent structurally distinct but mechanistically related compounds that target the same protein kinase B family [13]. While these compounds employ different core scaffolds compared to the thiophenecarboxamide series, they provide valuable structure-activity relationship insights for the broader class of protein kinase B inhibitors [13].

| Compound | Core Structure | Key Structural Difference | Potency vs AKT1 |

|---|---|---|---|

| Afuresertib (GSK2110183) | Thiophene-2-carboxamide | Reference compound | 0.08 nM (Ki) |

| Uprosertib (GSK2141795) | Furan-2-carboxamide | Thiophene replaced with furan | 0.066 nM (Ki) |

| DC120 | Thiazole-5-carboxamide | Thiophene replaced with thiazole | Not specified |

| AT7867 | 4-Phenylpyrazole | Different scaffold | Not specified |

| AT13148 | 4-Phenylpyrazole | Different scaffold | Not specified |

Stereochemistry and Conformational Analysis

Afuresertib contains a single stereogenic center located at the carbon atom bearing the amino group in the (2S)-1-amino-3-(3-fluorophenyl)propan-2-yl side chain [1] [4]. The absolute configuration at this chiral center is designated as S according to Cahn-Ingold-Prelog priority rules, as indicated in both the International Union of Pure and Applied Chemistry name and the stereochemical descriptors in the compound's structural identifiers [1] [4].

The importance of stereochemistry in afuresertib's biological activity has been established through structure-activity relationship studies of related thiophenecarboxamide derivatives [13]. Research has demonstrated that the stereochemistry of isomers is critically important for enzyme inhibition in this chemical series, with the S-configuration representing the more active enantiomer [13]. This stereochemical preference likely arises from optimized binding interactions within the protein kinase B active site, where the three-dimensional arrangement of functional groups must align precisely with complementary regions of the target protein.

Conformational analysis of afuresertib reveals multiple rotatable bonds that contribute to the molecule's flexibility [4]. The compound contains rotatable bonds connecting the thiophene core to the pyrazole substituent, as well as bonds within the amino acid-derived side chain that allow for conformational adjustment upon protein binding [4]. The topological polar surface area and the distribution of polar and lipophilic regions influence the preferred conformations of the molecule in different environments.

The molecular geometry around the carboxamide linkage adopts a planar configuration that facilitates hydrogen bonding interactions with the target protein [13]. The thiophene ring system maintains aromatic planarity, while the pyrazole substituent can adopt conformations that optimize binding interactions while minimizing steric clashes [13]. The fluorinated phenyl group in the side chain provides additional conformational complexity through its rotational freedom around the benzylic carbon-carbon bond.

Chemical Synthesis Pathways

The chemical synthesis of afuresertib involves sophisticated organic chemistry transformations that construct the complex heterocyclic architecture from readily available starting materials [17] [19]. While complete synthetic details remain proprietary to the original developers, key aspects of the synthetic approach have been disclosed in patent literature and research publications [17] [19].

The synthesis strategy typically employs a thiophene-2-carboxylic acid derivative as a central building block, which is subsequently functionalized to introduce the required substituents at the 4- and 5-positions of the thiophene ring [19]. The carboxylic acid functionality is converted to the corresponding carboxamide through coupling reactions with the chiral amino acid component [17] [19].

Construction of the pyrazole substituent at the 4-position of the thiophene ring represents a key synthetic challenge [19]. This heterocyclic system is typically assembled through cyclization reactions involving appropriate precursors that contain the necessary nitrogen-nitrogen bond formation capability [19]. The chlorine and methyl substituents on the pyrazole ring are introduced through selective halogenation and alkylation reactions under controlled conditions [19].

The chiral amino acid component (2S)-1-amino-3-(3-fluorophenyl)propan-2-yl is prepared through asymmetric synthesis or resolution of racemic intermediates [17]. The fluorinated phenyl group is typically introduced through nucleophilic aromatic substitution reactions or cross-coupling methodologies that install the fluorine atom at the desired meta position [17].

The final coupling step involves formation of the carboxamide bond between the functionalized thiophene-2-carboxylic acid and the chiral amine component [17] [19]. This transformation is typically accomplished using standard peptide coupling reagents under mild conditions that preserve the stereochemical integrity of the chiral center [17]. Purification of the final product requires careful chromatographic separation to achieve the high purity standards required for pharmaceutical applications [17].

| Synthetic Step | Transformation | Key Reagents | Challenges |

|---|---|---|---|

| Thiophene functionalization | Halogenation and substitution | Chlorinating agents, organometallic reagents | Regioselectivity control |

| Pyrazole construction | Cyclization | Hydrazine derivatives, carbonyl compounds | Ring formation efficiency |

| Chiral amine synthesis | Asymmetric synthesis | Chiral catalysts or auxiliaries | Stereochemical control |

| Amide coupling | Carboxamide formation | Coupling reagents, bases | Racemization prevention |

| Final purification | Chromatographic separation | Various solvents, stationary phases | Achieving pharmaceutical purity |

AKT Binding and Inhibition Mechanism

Afuresertib functions as a potent, orally bioavailable adenosine triphosphate-competitive inhibitor of the serine/threonine protein kinase AKT, also known as protein kinase B [1] [2] [3]. The compound demonstrates exceptional binding affinity and selectivity across all three AKT isoforms through its unique molecular architecture and binding characteristics.

ATP-Competitive Binding Kinetics

Afuresertib operates through an adenosine triphosphate-competitive mechanism, directly competing with adenosine triphosphate for binding to the active site of AKT kinases [2] [3] [4] [5]. The compound exhibits remarkable binding kinetics with inhibition constants (Ki) demonstrating nanomolar potency across all AKT isoforms. The adenosine triphosphate-competitive nature of afuresertib is characterized by reversible binding to the adenosine triphosphate-binding pocket of the kinase domain [6] [7].

The binding kinetics are governed by the thermodynamic stability of the afuresertib-AKT complex formation. Kinetic studies have demonstrated that afuresertib forms stable enzyme-inhibitor complexes with rapid association rates and relatively slow dissociation rates, contributing to its sustained inhibitory activity [8]. The adenosine triphosphate-competitive mechanism requires afuresertib to overcome high intracellular adenosine triphosphate concentrations, particularly in rapidly proliferating cancer cells where adenosine triphosphate levels are elevated due to increased metabolic demands for deoxyribonucleic acid replication and protein synthesis [8].

The reversible nature of afuresertib binding allows for dynamic equilibrium between the free enzyme and enzyme-inhibitor complex. This equilibrium is influenced by both adenosine triphosphate and afuresertib concentrations, with higher adenosine triphosphate levels potentially reducing inhibitor effectiveness by shifting the equilibrium toward adenosine triphosphate binding [8].

Isoform Selectivity (AKT1/AKT2/AKT3)

Afuresertib demonstrates differential selectivity across the three AKT isoforms, functioning as a pan-AKT inhibitor with varying degrees of potency [9] [10] [4] [11]. The compound exhibits highest affinity for AKT1 with an inhibition constant of 0.08 nanomolar, followed by AKT2 with an inhibition constant of 2 nanomolar, and AKT3 with an inhibition constant of 2.6 nanomolar [9] [10] [4] [11]. This selectivity profile represents approximately 25-fold higher affinity for AKT1 compared to AKT2 and AKT3.

The isoform selectivity arises from subtle structural differences in the adenosine triphosphate-binding pockets of the three AKT isoforms. While the overall architecture of the kinase domains is highly conserved, specific amino acid residues in the binding pocket create distinct microenvironments that influence afuresertib binding affinity [12] [13]. These structural variations contribute to the differential recognition patterns observed with afuresertib.

The pan-AKT inhibitory profile of afuresertib is considered advantageous for therapeutic applications, as the three AKT isoforms have distinct but overlapping functions in cellular signaling. AKT1 primarily regulates cell survival and proliferation, AKT2 is involved in glucose metabolism and insulin signaling, while AKT3 plays important roles in brain development and cancer progression [12] [14]. By targeting all three isoforms, afuresertib can potentially address the functional redundancy that might otherwise limit the effectiveness of isoform-specific inhibitors.

The compound also demonstrates potent inhibition of the oncogenic AKT1 E17K mutant with an half-maximal effective concentration of 0.2 nanomolar [10]. This mutation, frequently found in various cancers, results in constitutive AKT activation and represents an important therapeutic target.

PI3K/AKT/mTOR Pathway Modulation

Afuresertib exerts its therapeutic effects through comprehensive modulation of the phosphatidylinositol 3-kinase/AKT/mechanistic target of rapamycin signaling pathway, one of the most frequently dysregulated pathways in human cancer [15] [16] [17]. By inhibiting AKT kinases, afuresertib disrupts this critical signaling cascade at its central hub, resulting in downstream effects throughout the pathway network.

The phosphatidylinositol 3-kinase/AKT/mechanistic target of rapamycin pathway is initiated by growth factor stimulation of receptor tyrosine kinases, which leads to phosphatidylinositol 3-kinase activation and subsequent production of phosphatidylinositol 3,4,5-trisphosphate. This lipid second messenger recruits AKT to the plasma membrane, where it undergoes phosphorylation at threonine 308 by phosphoinositide-dependent kinase 1 and at serine 473 by mechanistic target of rapamycin complex 2 [15] [16].

Afuresertib treatment results in inhibition of the phosphatidylinositol 3-kinase/AKT signaling pathway and subsequent reduction in tumor cell proliferation, accompanied by induction of tumor cell apoptosis [1] [18] [7]. The compound effectively blocks AKT-mediated phosphorylation of numerous downstream substrates, leading to reactivation of tumor suppressor pathways that are normally inhibited by hyperactive AKT signaling [19].

The pathway modulation extends to mechanistic target of rapamycin complex 1, a critical downstream effector of AKT that promotes cell growth and protein synthesis. Afuresertib treatment leads to reduced mechanistic target of rapamycin complex 1 activity, resulting in decreased phosphorylation of ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [15] [16]. This translates to reduced protein synthesis capacity and impaired cellular growth.

GSK-3β and FOXO Interactions

Afuresertib significantly impacts the regulation of glycogen synthase kinase 3 beta and Forkhead box O transcription factors, two critical tumor suppressors that are normally inhibited by AKT phosphorylation [5] [6] [19]. Under normal AKT signaling conditions, these proteins are phosphorylated and inactivated, but afuresertib treatment leads to their reactivation and restoration of tumor suppressive functions.

Glycogen synthase kinase 3 beta is a serine/threonine kinase that acts as a tumor suppressor by regulating various cellular processes including cell cycle progression and apoptosis [19]. AKT normally phosphorylates glycogen synthase kinase 3 beta at serine 9 (beta-isoform) and serine 21 (alpha-isoform), leading to kinase inhibition [19]. Afuresertib treatment results in decreased phosphorylation of glycogen synthase kinase 3 beta, thereby restoring its kinase activity and tumor suppressive functions [5] [6] [11] [19].

The reactivated glycogen synthase kinase 3 beta contributes to cell cycle arrest by promoting degradation of cyclin D1 and other cell cycle regulatory proteins. Additionally, glycogen synthase kinase 3 beta negatively regulates the antiapoptotic protein myeloid cell leukemia 1 through phosphorylation-mediated destabilization, thereby promoting apoptosis in cancer cells [19].

Forkhead box O transcription factors, particularly FOXO1 and FOXO3, are context-dependent transcriptional regulators that function as tumor suppressors [19]. Under normal conditions, AKT phosphorylates Forkhead box O proteins, leading to their cytoplasmic sequestration by 14-3-3 proteins and transcriptional inactivation [20]. Afuresertib treatment reduces Forkhead box O phosphorylation, allowing their nuclear translocation and reactivation of tumor suppressive gene expression programs [5] [6] [19].

The reactivated Forkhead box O transcription factors upregulate expression of genes involved in cell cycle arrest, apoptosis, and deoxyribonucleic acid repair. This includes increased expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that promotes G1 phase cell cycle arrest [5] [6]. The Forkhead box O-mediated gene expression changes contribute significantly to afuresertib-induced growth inhibition and apoptosis in cancer cells.

Computational Models of Afuresertib-AKT Binding

Computational modeling approaches have provided valuable insights into the molecular basis of afuresertib-AKT interactions and binding specificity [21] [22]. Multi-target Quantitative Structure-Activity Relationship models have been developed to probe AKT inhibitory activity, utilizing various feature selection algorithms and machine learning tools to understand structural requirements for potent AKT inhibition [21] [22].

Molecular docking studies have revealed the detailed binding mode of afuresertib within the adenosine triphosphate-binding pocket of AKT kinases [21]. The compound adopts a conformation that allows optimal interactions with key residues in the active site, including hydrogen bonding interactions with the hinge region and hydrophobic contacts with surrounding amino acid residues. The thiophene carboxamide core of afuresertib plays a crucial role in adenosine triphosphate-binding site recognition and positioning [23].

Molecular dynamics simulations have been employed to assess the stability of afuresertib-AKT complexes and to estimate theoretical binding affinities [21]. These simulations provide information about the dynamic behavior of the inhibitor within the binding pocket and confirm the stability of the protein-ligand interactions over time. The molecular mechanics-generalized Born surface area approach has been used to calculate binding free energies, providing quantitative estimates of binding strength [21].

The computational models have also been instrumental in understanding the structural basis for isoform selectivity. Comparative analysis of afuresertib binding to AKT1, AKT2, and AKT3 has revealed subtle differences in binding pocket architecture that contribute to the observed selectivity profile [13]. These insights are valuable for structure-based drug design efforts aimed at developing next-generation AKT inhibitors with improved selectivity and potency.

Pharmacophore modeling has identified key structural features essential for AKT inhibitory activity, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions [21]. These pharmacophore elements provide a framework for virtual screening of compound libraries and rational design of novel AKT inhibitors.

Pharmacophore Features and Structure-Activity Relationships

The molecular structure of afuresertib contains several critical pharmacophore features that are essential for its potent AKT inhibitory activity [23]. The compound's thiophene carboxamide core serves as the primary adenosine triphosphate-binding site interaction element, enabling direct competition with adenosine triphosphate for the kinase active site [1] [2] [23].

The 4-chloro-2-methylpyrazol-3-yl group contributes to binding selectivity through interactions with specific hydrophobic pockets within the AKT active site [23]. This substituent enhances the compound's selectivity profile by providing favorable interactions that are less accommodated by other kinases. The positioning and chemical properties of this group are crucial for maintaining the observed potency and selectivity characteristics.

The 3-fluorophenyl substituent participates in aromatic stacking interactions within the binding pocket, contributing to the overall binding affinity [23]. The fluorine substitution provides optimal electronic properties and size constraints that enhance binding while maintaining appropriate pharmacokinetic properties. This aromatic system also contributes to the compound's ability to maintain its binding conformation within the active site.

The S-configuration at the chiral center is critical for binding affinity and represents a stereospecific requirement for optimal AKT inhibition [24] [9]. The stereochemistry determines the precise spatial orientation of key functional groups within the binding pocket, and alteration of this configuration significantly reduces inhibitory potency. This stereospecific binding requirement contributes to the compound's selectivity profile.

The primary amine group provides essential hydrogen bonding interactions with specific amino acid residues in the AKT active site [23]. These hydrogen bonds contribute to binding affinity and help orient the molecule in its optimal binding conformation. The charge distribution associated with the protonated amine also influences the compound's cellular uptake and distribution properties.

The chlorine substitution pattern throughout the molecule enhances selectivity by providing optimal steric and electronic properties for AKT binding while reducing affinity for off-target kinases [23]. The specific positioning of chlorine atoms creates a unique molecular recognition pattern that contributes to the compound's favorable selectivity profile compared to other adenosine triphosphate-competitive kinase inhibitors.

Structure-activity relationship studies have demonstrated that modifications to any of these key pharmacophore elements result in significant reductions in AKT inhibitory potency [23]. The thiophene core is essential and cannot be replaced with other heterocycles without substantial loss of activity. Similarly, alterations to the substitution patterns or stereochemistry lead to reduced binding affinity and selectivity.